

Physical and chemical characteristics of S-(2-Furanylmethyl) methanethioate-d2

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Compound of Interest

Compound Name: *S-(2-Furanylmethyl)*
methanethioate-d2

Cat. No.: *B12366903*

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An In-depth Technical Guide to S-(2-Furanylmethyl) methanethioate-d2

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **S-(2-Furanylmethyl) methanethioate-d2**. It is intended for researchers, scientists, and professionals in drug development who may utilize this compound as an internal standard or tracer. This document summarizes key data, outlines relevant experimental protocols, and presents a logical workflow for the synthesis of its precursor.

Compound Identification and Properties

S-(2-Furanylmethyl) methanethioate-d2 is the deuterated form of S-(2-Furanylmethyl) methanethioate, a sulfur-substituted furan derivative. The deuteration makes it suitable as a tracer for quantification in various studies.^[1] It is also used as an internal standard for analyses by NMR, GC-MS, or LC-MS.^[1] The non-deuterated analog is known as a flavoring agent.^{[2][3]}

Table 1: Chemical Identifiers and Nomenclature

Identifier	Value
Chemical Name	S-(2-Furanylmethyl) methanethioate-d2
Synonyms	2-Furfurylthiol Acetate-d2, S-Acetylfurfurylmercaptan-d2, Ethanethioic Acid-d2 S-(2-Furanylmethyl) Ester, Thioacetic Acid-d2 S-Furfuryl Ester, 2-Furanmethanethiol-d2 Acetate, S-(2-Furanylmethyl-d2)thioacetate[2][3][4]
CAS Number	1189712-86-4[2][3][4]
Molecular Formula	C ₆ H ₄ D ₂ O ₂ S[1]
InChI Key	LQOUTUIIYXYBQW-BFWBPSQCSA-N[2]
SMILES	O=CSC([2H])([2H])C1=CC=CO1[1]

Table 2: Physical and Chemical Properties

Property	S-(2-Furanylmethyl) methanethioate-d2	S-(2-Furanylmethyl) methanethioate (Non-deuterated analog)
Molecular Weight	144.19 g/mol [1]	156.202 g/mol [5]
Appearance	Yellow Oil[3]	Colorless to pale yellow liquid[6]
Storage Conditions	2-8°C Refrigerator[3]	Not specified
Solubility	Chloroform (Slightly), Methanol (Slightly)[7]	Miscible with common organic solvents such as ethanol and ether; limited solubility in water. [6]
Odor	Not specified	On dilution, becomes agreeable, coffee-like, caramellic-burnt, and sweet.[8]

Experimental Protocols

While a specific, detailed synthesis protocol for **S-(2-Furanylmethyl) methanethioate-d2** is not publicly available, it is noted to be a precursor to furfurylmercaptan-d2.[7] Suppliers indicate that a detailed procedure for preparing the thiol from the thioacetate may be available upon request.[2][3]

The synthesis of the non-deuterated precursor, furan-2-ylmethanethiol (furfuryl mercaptan), is well-documented. A common method involves the reaction of furfuryl alcohol with thiourea in the presence of hydrochloric acid to form an isothiuronium salt. This intermediate is then hydrolyzed with a base, such as sodium hydroxide, to yield the final thiol product.[8][9]

Synthesis of Furan-2-ylmethanethiol (Furfuryl Mercaptan):

- **Reaction Mixture Preparation:** In a suitable reaction vessel, dissolve thiourea in water and concentrated hydrochloric acid with gentle heating.[10]
- **Addition of Furfuryl Alcohol:** Cool the solution to 30°C and add furfuryl alcohol.[10]
- **Formation of Isothiuronium Salt:** Maintain the reaction temperature below 55°C for approximately 2 hours. The solution may turn greenish. Allow the mixture to stand overnight. [10][11]
- **Hydrolysis:** Neutralize the solution with a 50% sodium hydroxide solution. This will cause the separation of a heavy brown oil, which is S-2-furfurylthiourea that has partially decomposed to 2-furfuryl mercaptan.[10]
- **Purification:** Use steam distillation to separate the 2-furfuryl mercaptan from the reaction mixture. The distillation is continued until no more oily drops are observed in the distillate.[10][11]
- **Isolation and Drying:** Separate the mercaptan from the aqueous phase using a separatory funnel and dry the product with calcium chloride.[10]

Note: This procedure should be performed in a well-ventilated hood due to the extremely disagreeable odor of the mercaptan.[10]

Signaling Pathways and Biological Activity

Currently, there is no information available in the reviewed literature regarding any specific signaling pathways or biological activities directly involving **S-(2-Furanylmethyl) methanethioate-d2**. Its primary application is as a labeled compound for use as a tracer or internal standard in analytical chemistry and drug development studies.^[1] The non-deuterated form is recognized for its organoleptic properties as a flavoring agent, contributing to the aroma of roasted coffee.^{[6][8][9]}

Visualizations

The following diagram illustrates the experimental workflow for the synthesis of furan-2-ylmethanethiol, a key precursor to S-(2-Furanylmethyl) methanethioate.

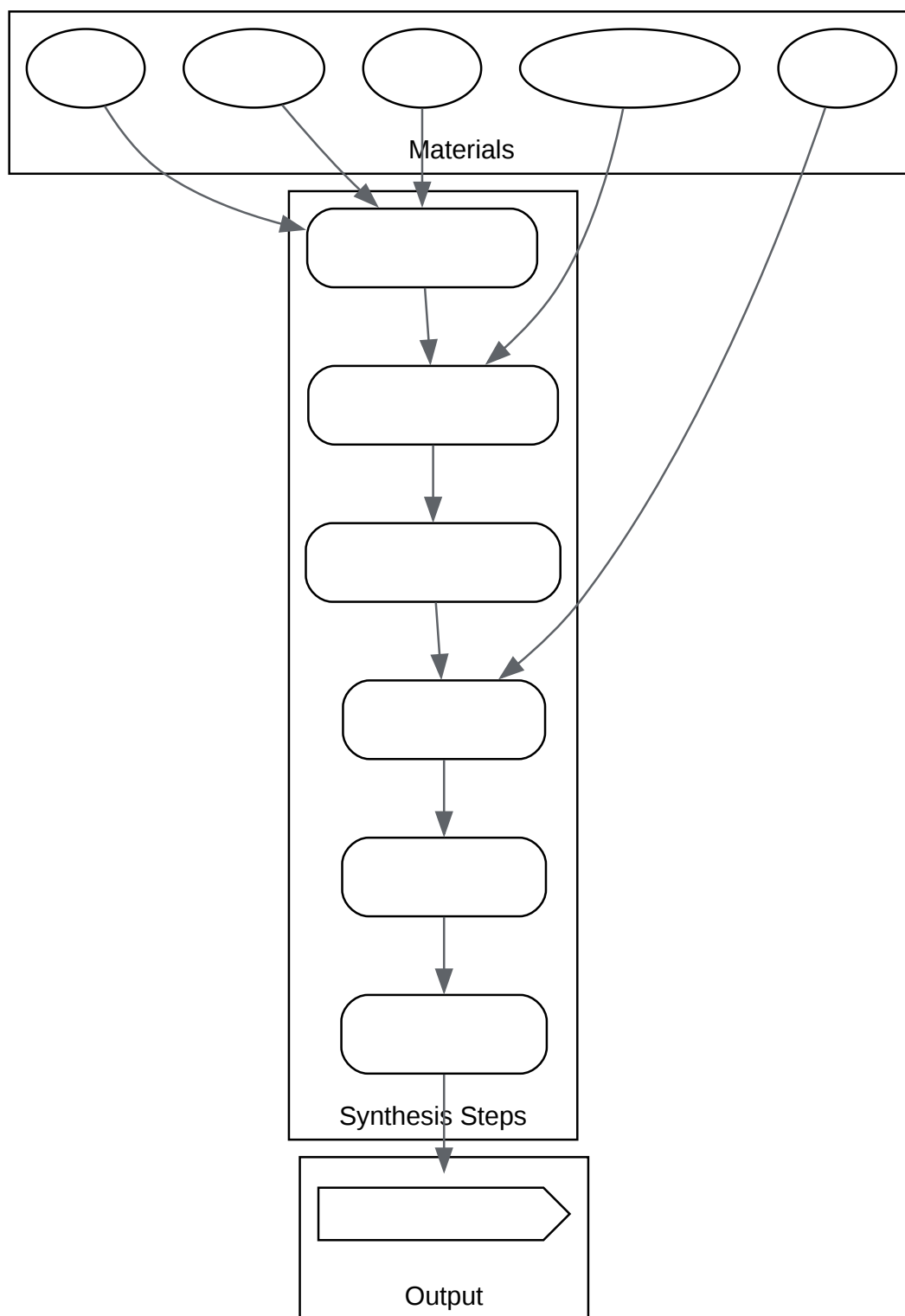


Figure 1: Synthesis Workflow for Furan-2-ylmethanethiol

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Caption: Synthesis workflow for Furan-2-ylmethanethiol.

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